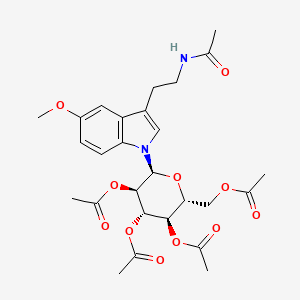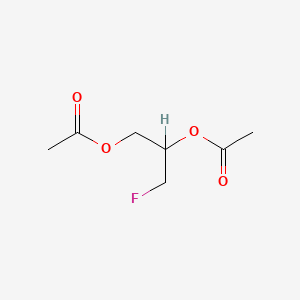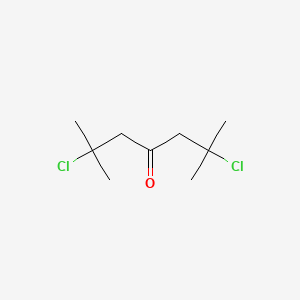
2,6-Dichloro-2,6-dimethylheptan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichloro-2,6-dimethylheptan-4-one is an organic compound with the molecular formula C9H16Cl2O and a molecular weight of 211.13 g/mol . This compound is known for its unique structure, which includes two chlorine atoms and two methyl groups attached to a heptanone backbone. It is an impurity of Phorone, which is used in the chemical industry as a solvent for dye systems .
Métodos De Preparación
The synthesis of 2,6-Dichloro-2,6-dimethylheptan-4-one can be achieved through various synthetic routes. One common method involves the chlorination of 2,6-dimethylheptan-4-one under controlled conditions. The reaction typically requires the use of chlorine gas and a suitable solvent, such as carbon tetrachloride, at a specific temperature to ensure selective chlorination at the desired positions .
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and advanced catalytic systems to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
2,6-Dichloro-2,6-dimethylheptan-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
2,6-Dichloro-2,6-dimethylheptan-4-one has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,6-Dichloro-2,6-dimethylheptan-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
2,6-Dichloro-2,6-dimethylheptan-4-one can be compared with other similar compounds, such as:
4-Heptanol, 2,6-dimethyl-: This compound is an alcohol derivative of 2,6-dimethylheptan-4-one and is used in various industrial applications.
The presence of chlorine atoms in this compound makes it unique and imparts distinct chemical properties, such as increased reactivity and potential biological activity .
Propiedades
Fórmula molecular |
C9H16Cl2O |
|---|---|
Peso molecular |
211.13 g/mol |
Nombre IUPAC |
2,6-dichloro-2,6-dimethylheptan-4-one |
InChI |
InChI=1S/C9H16Cl2O/c1-8(2,10)5-7(12)6-9(3,4)11/h5-6H2,1-4H3 |
Clave InChI |
YDVCNEHPKADNPC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC(=O)CC(C)(C)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-4-Oxabenzo[f]cyclobut[cd]indene-7-carboxylic acid, 1a,2,3,3a,8b,8c-hexahydro-8-hydroxy-1,1,3a-trimethyl-6-pentyl-; 1a,2,3,3a,8b,8c-Hexahydro-8-hydroxy-1,1,3a-trimethyl-6-pentyl-1H-4-oxabenzo[f]cyclobut[cd]indene-7-carboxylic acid; Cannabicyclolic acid; CBLA](/img/structure/B13417971.png)
![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(aminomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;heptahydrochloride](/img/structure/B13417982.png)
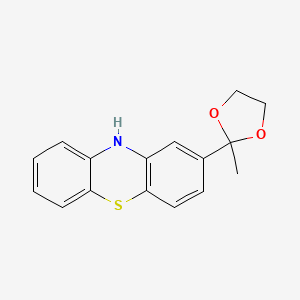
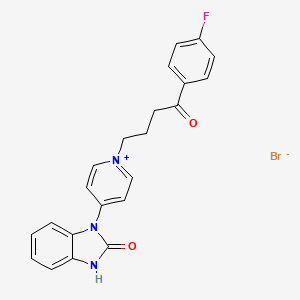

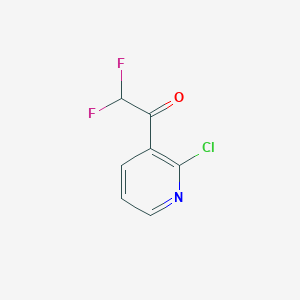

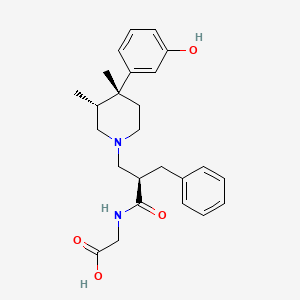
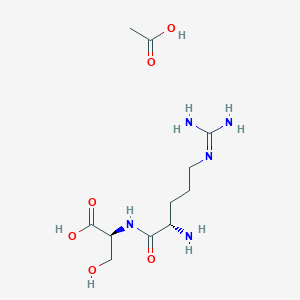
![(Z)-2,10-diamino-5-[[(5-amino-5-carboxypentyl)amino]methyl]undec-5-enedioic acid](/img/structure/B13418029.png)

